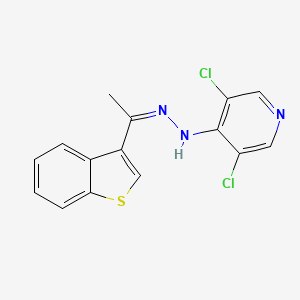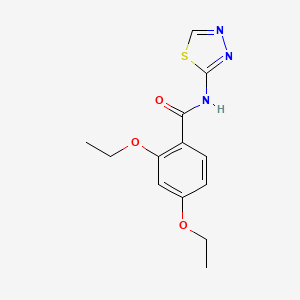![molecular formula C18H19ClN2O3 B5350121 ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate](/img/structure/B5350121.png)
ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate, also known as SR-9009, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is classified as a Rev-Erb agonist, which means it has the ability to regulate the circadian rhythm and metabolism of cells in the body. In
Wirkmechanismus
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate works by binding to Rev-Erb receptors in the body, which are responsible for regulating the circadian rhythm and metabolism of cells. When this compound binds to these receptors, it activates them, leading to an increase in the metabolic activity of cells and a regulation of the circadian rhythm. This mechanism of action has been shown to have significant implications for the treatment of a wide range of conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. One of the main effects of this compound is an increase in the metabolic activity of cells, which can lead to weight loss and improved glucose metabolism. Additionally, this compound has been shown to have anti-inflammatory effects, which can have implications for the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate in lab experiments is its ability to regulate the circadian rhythm and metabolism of cells. This can make it a useful tool for studying the effects of these processes on various biological systems. Additionally, the synthesis method for this compound is cost-effective and efficient, making it a viable option for researchers. However, one limitation of using this compound in lab experiments is the potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research involving ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate. One area of interest is its potential applications in the treatment of sleep disorders and other conditions that are influenced by the circadian rhythm. Additionally, research is ongoing to explore the potential applications of this compound in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, there is ongoing research to optimize the synthesis method for this compound to improve yields and reduce costs.
Synthesemethoden
The synthesis of ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate involves the reaction of 4-chlorobenzaldehyde with morpholine, followed by the reaction of the resulting compound with ethyl nicotinate. The final product is obtained through a purification process that involves column chromatography. This synthesis method has been optimized to produce high yields of pure this compound, making it a cost-effective and efficient way to obtain this compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is its ability to regulate the circadian rhythm of cells in the body. This can have significant implications for the treatment of sleep disorders and other conditions that are influenced by the body's internal clock. Additionally, this compound has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by increasing the metabolic activity of cells in the body.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-23-18(22)15-4-3-9-20-17(15)21-10-11-24-16(12-21)13-5-7-14(19)8-6-13/h3-9,16H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXAQALFXBQLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5350046.png)

![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)

![8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B5350071.png)
![(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350079.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5350092.png)
![(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol](/img/structure/B5350100.png)
![7-acetyl-6-(2-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350106.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5350111.png)
![1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5350119.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)